molecular formula C8H15NO2 B13665957 1-Methyl-3-acetoxy-azacyclohexane

1-Methyl-3-acetoxy-azacyclohexane

Cat. No.: B13665957
M. Wt: 157.21 g/mol
InChI Key: CTVJTRDKSBQDGV-UHFFFAOYSA-N
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Description

1-Methyl-3-acetoxy-azacyclohexane is a heterocyclic organic compound featuring a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-acetoxy-azacyclohexane typically involves the reaction of azacyclohexane derivatives with acetylating agents. One common method includes the acetylation of 1-methyl-azacyclohexane using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-acetoxy-azacyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-3-acetoxy-azacyclohexane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-acetoxy-azacyclohexane involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding azacyclohexane derivative, which can then interact with biological pathways. The nitrogen atom in the ring structure may also participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

    1-Methyl-3-hydroxy-azacyclohexane: Similar structure but with a hydroxyl group instead of an acetoxy group.

    1-Methyl-3-chloro-azacyclohexane: Contains a chloro group instead of an acetoxy group.

    1-Methyl-3-methoxy-azacyclohexane: Features a methoxy group in place of the acetoxy group.

Uniqueness: The presence of the acetoxy group allows for specific chemical modifications and interactions that are not possible with other substituents .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) acetate

InChI

InChI=1S/C8H15NO2/c1-7(10)11-8-4-3-5-9(2)6-8/h8H,3-6H2,1-2H3

InChI Key

CTVJTRDKSBQDGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCN(C1)C

Origin of Product

United States

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